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molecular formula C13H18N2O2 B1274713 2-(4-Benzoyl-1-piperazinyl)ethanol CAS No. 56227-56-6

2-(4-Benzoyl-1-piperazinyl)ethanol

Cat. No. B1274713
M. Wt: 234.29 g/mol
InChI Key: DBMBIBSNWGXLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

2-(4-Benzoyl-piperazin-1-yl)-ethanol (38A) is prepared from 1-benzoyl-piperazine as described for 28A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O:16][C:17]1C=CC=C[C:18]=1N1CCN(CCO)CC1>>[C:1]([N:9]1[CH2:14][CH2:13][N:12]([CH2:18][CH2:17][OH:16])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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